N-Acetyl-(+)-Pseudoephedrine
Overview
Description
N-Acetyl-(+)-Pseudoephedrine is a chemical compound with a complex structure that includes a hydroxy group, a phenyl group, and an acetamide group
Mechanism of Action
Pharmacokinetics
The pharmacokinetics of rac N-Acetyl-Pseudoephedrine involve its absorption, distribution, metabolism, and excretion (ADME). Pseudoephedrine, the parent compound of rac N-Acetyl-Pseudoephedrine, is known to be active after oral administration and is easily absorbed from the gastrointestinal tract . The onset of action occurs after 30 minutes, and the drug reaches its maximum concentration in the blood between 1 to 4 hours
Result of Action
The molecular and cellular effects of rac N-Acetyl-Pseudoephedrine’s action are primarily related to its sympathomimetic effects. By binding to and activating alpha and beta adrenergic receptors, it stimulates a response that results in vasoconstriction, increased heart rate, and bronchial muscle dilation . These effects make it useful in treating conditions such as nasal and sinus congestion, as well as allergic rhinitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-(+)-Pseudoephedrine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (1S,2S)-1-hydroxy-1-phenylpropan-2-amine and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a catalyst such as pyridine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-(+)-Pseudoephedrine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-Acetyl-(+)-Pseudoephedrine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-ethylacetamide
- N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-propylacetamide
- N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-butylacetamide
Uniqueness
N-Acetyl-(+)-Pseudoephedrine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGMTCKULVMTDB-JOYOIKCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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